molecular formula C27H42O4 B1238621 23,25-Dihydroxy-24-keto-cholecalciferol CAS No. 84164-55-6

23,25-Dihydroxy-24-keto-cholecalciferol

Cat. No.: B1238621
CAS No.: 84164-55-6
M. Wt: 430.6 g/mol
InChI Key: LYVJVKJTSXESPC-SLOLHKEZSA-N
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Description

23,25-Dihydroxy-24-keto-cholecalciferol is a derivative of vitamin D3, also known as cholecalciferol. This compound is part of the secosteroid family, which includes various forms of vitamin D and its metabolites. It is characterized by the presence of hydroxyl groups at positions 23 and 25, and an oxo group at position 24 on the cholecalciferol backbone . This compound plays a role in the metabolic pathways of vitamin D and is involved in the regulation of calcium and phosphate homeostasis in the body.

Scientific Research Applications

23,25-Dihydroxy-24-keto-cholecalciferol has several scientific research applications:

Mechanism of Action

The mechanism of action of “23,25-Dihydroxy-24-oxocholecalciferol” is not well documented in the available literature .

Safety and Hazards

The safety data sheet for “23,25-Dihydroxy-24-oxocholecalciferol” provides information on its hazards, handling, and storage .

Future Directions

The future directions of research on “23,25-Dihydroxy-24-oxocholecalciferol” are not well documented in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23,25-Dihydroxy-24-keto-cholecalciferol typically involves the hydroxylation of vitamin D3 derivatives. The process begins with the hydroxylation of cholecalciferol to form 25-hydroxycholecalciferol. This intermediate is then further hydroxylated at the 23rd position and oxidized at the 24th position to yield this compound . The reaction conditions often require specific enzymes such as CYP24A1, which catalyzes the hydroxylation and oxidation steps .

Industrial Production Methods

Industrial production of this compound involves biotechnological processes using microbial or enzymatic systems. These systems are designed to mimic the natural metabolic pathways of vitamin D in the body. The use of genetically engineered microorganisms that express the necessary enzymes can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

23,25-Dihydroxy-24-keto-cholecalciferol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the secosteroid structure .

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of cholecalciferol. These products are often intermediates in the metabolic pathways of vitamin D .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

23,25-Dihydroxy-24-keto-cholecalciferol is unique due to its specific hydroxylation and oxidation pattern, which gives it distinct biological activities. Unlike 1,25-Dihydroxycholecalciferol, which is the most potent form, this compound has a more specialized role in the metabolic pathways of vitamin D and is less studied, making it an interesting subject for further research .

Properties

IUPAC Name

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23?,24?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJVKJTSXESPC-SLOLHKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84164-55-6
Record name 23,25-Dihydroxy-24-oxovitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084164556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
23,25-Dihydroxy-24-keto-cholecalciferol
Reactant of Route 2
23,25-Dihydroxy-24-keto-cholecalciferol
Reactant of Route 3
23,25-Dihydroxy-24-keto-cholecalciferol
Reactant of Route 4
23,25-Dihydroxy-24-keto-cholecalciferol
Reactant of Route 5
23,25-Dihydroxy-24-keto-cholecalciferol
Reactant of Route 6
23,25-Dihydroxy-24-keto-cholecalciferol

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